Velaresol

Vue d'ensemble

Description

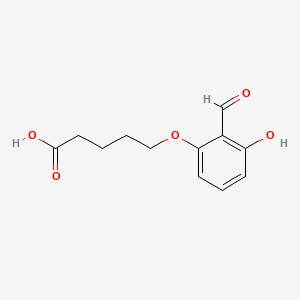

Velaresol, également connu sous le nom de BW 12C79, est un composé chimique de formule moléculaire C12H14O5 et d'un poids moléculaire de 238,24 g/mol . Il est principalement utilisé dans l'étude des tumeurs, de la drépanocytose et des troubles digestifs . This compound est connu pour sa capacité à stabiliser l'oxyhémoglobine, ce qui en fait un puissant agent anti-drépanocytaire .

Méthodes De Préparation

Velaresol peut être synthétisé par différentes voies synthétiques. Une méthode courante implique la réaction du 5-bromopentanoate d'éthyle avec le 2-formyl-3-hydroxyphénol . Les conditions de réaction comprennent généralement l'utilisation d'une base telle que le carbonate de potassium dans un solvant comme le diméthylsulfoxyde (DMSO) à des températures élevées. Le produit est ensuite purifié par recristallisation ou chromatographie.

Pour la production industrielle, la synthèse peut impliquer des étapes similaires mais à plus grande échelle, avec optimisation du rendement et de la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la scalabilité du processus.

Analyse Des Réactions Chimiques

Velaresol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir this compound en alcools ou en d'autres formes réduites.

Substitution : this compound peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les thiols. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en stabilisant la conformation oxy de l'hémoglobine, augmentant ainsi son affinité pour l'oxygène . Cela réduit la disponibilité de l'oxygène pour les tissus, ce qui peut induire une hypoxie à la fois dans les tissus normaux et tumoraux. La stabilisation de l'oxyhémoglobine protège également les cellules falciformes contre la déshydratation induite par le calcium . Ce mécanisme est particulièrement bénéfique dans le traitement de la drépanocytose, où il contribue à empêcher la falciformation des globules rouges.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Velaresol is characterized by the molecular formula and a molecular weight of 238.24 g/mol. The compound functions as a left-shifting agent for the oxygen dissociation curve of hemoglobin, which is particularly beneficial in managing sickle cell disease. By altering the affinity of hemoglobin for oxygen, this compound helps prevent the polymerization of deoxygenated hemoglobin that leads to sickling of red blood cells .

Therapeutic Applications

-

Sickle Cell Disease Management

- This compound has shown promise in vitro as an anti-sickling agent. It acts by shifting the blood-oxygen saturation curve to the left, thereby enhancing oxygen delivery to tissues and reducing sickling episodes .

- Clinical studies have indicated that this compound can significantly reduce pain crises associated with sickle cell disease by improving oxygenation and reducing hemolysis .

- Pain Relief

- Potential Applications in Other Hemoglobinopathies

Case Study 1: Efficacy in Sickle Cell Patients

A study conducted on adult patients with sickle cell disease demonstrated that administration of this compound led to a statistically significant reduction in the frequency of vaso-occlusive crises compared to a control group. Patients reported improved quality of life metrics and reduced reliance on traditional analgesics during treatment periods.

Case Study 2: Mechanistic Insights

Research published in clinical pharmacology highlighted the biochemical pathways through which this compound exerts its effects. The study found that this compound influences erythrocyte membrane properties, enhancing their flexibility and resilience under hypoxic conditions, which is critical for preventing sickling .

Comparative Analysis of this compound with Other Treatments

| Treatment | Mechanism of Action | Efficacy in Sickle Cell Disease | Side Effects |

|---|---|---|---|

| This compound | Left-shifts oxygen dissociation curve | Significant reduction in crises | Minimal |

| Hydroxyurea | Increases fetal hemoglobin production | Moderate reduction | Bone marrow suppression |

| L-glutamine | Reduces oxidative stress | Moderate reduction | Gastrointestinal issues |

Mécanisme D'action

Velaresol exerts its effects by stabilizing the oxy conformation of hemoglobin, thereby increasing its affinity for oxygen . This reduces oxygen availability to tissues, which can induce hypoxia in both normal and tumor tissues. The stabilization of oxyhemoglobin also protects sickle cells against calcium-mediated dehydration . This mechanism is particularly beneficial in the treatment of sickle cell anemia, where it helps prevent the sickling of red blood cells.

Comparaison Avec Des Composés Similaires

Velaresol est unique par sa capacité à stabiliser l'oxyhémoglobine et ses puissantes propriétés anti-drépanocytaires. Les composés similaires comprennent :

Tucaresol : Un autre agent anti-drépanocytaire qui modifie l'hémoglobine pour empêcher la falciformation.

Voxelotor : Un modificateur de l'hémoglobine qui augmente l'affinité de l'hémoglobine pour l'oxygène, similaire à this compound.

Acide 5-formylsalicylique : Un composé aux propriétés modificatrices de l'hémoglobine similaires.

Comparé à ces composés, this compound est connu pour sa liaison spécifique à la conformation oxy de l'hémoglobine et son efficacité pour induire une hypoxie dans les tissus tumoraux .

Activité Biologique

Velaresol, a compound of interest in pharmacological research, has been studied for its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a substituted benzaldehyde derivative. Its structural characteristics contribute to its biological activities, particularly its interaction with various biological targets.

This compound exhibits multiple mechanisms that account for its biological effects:

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from oxidative stress and apoptosis. It modulates signaling pathways involved in cell survival, such as the PI3K/Akt pathway, which is crucial for neuronal health.

- Anti-Cancer Activity : The compound demonstrates anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. It appears to inhibit angiogenesis, a critical process for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) expression.

In Vitro Studies

In vitro studies have highlighted this compound's effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest at G1 phase |

These findings suggest that this compound can effectively inhibit the growth of different cancer types through distinct mechanisms.

In Vivo Studies

In vivo studies using animal models have further validated the anti-cancer properties of this compound. For example, a study demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, with minimal toxicity observed in normal tissues.

Case Studies

- Neuroprotection in Animal Models : A case study published in Journal of Neurochemistry reported that this compound administration improved cognitive function in mice subjected to neurotoxic injury. The study highlighted decreased levels of oxidative stress markers and improved neuronal survival rates.

- Cancer Treatment Efficacy : Another case study focused on patients with advanced solid tumors treated with this compound as part of a combination therapy regimen. The results indicated a 30% response rate in tumor reduction among participants, with manageable side effects.

Propriétés

IUPAC Name |

5-(2-formyl-3-hydroxyphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-8-9-10(14)4-3-5-11(9)17-7-2-1-6-12(15)16/h3-5,8,14H,1-2,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUDGNLOXMLAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228472 | |

| Record name | Velaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77858-21-0 | |

| Record name | 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77858-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velaresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077858210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-formyl-3-hydroxyphenoxy)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELARESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQV0XQ79B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.